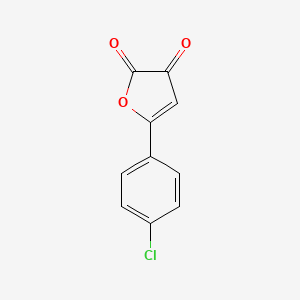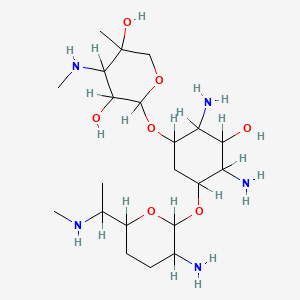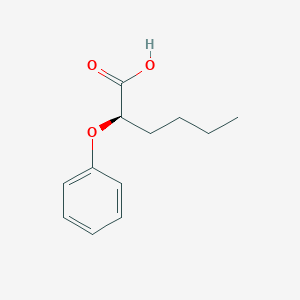![molecular formula C15H21NO2 B14617072 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- CAS No. 57492-52-1](/img/structure/B14617072.png)
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- is a heterocyclic compound that features a fused pyran and oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyran derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the ring system .
Scientific Research Applications
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4H,8H-Pyrano[2,3-f]chromene-4,8-diones: These compounds share a similar pyran ring system but differ in the fused ring structure.
Pyrano[2,3-f]chromenone derivatives: These compounds also feature a pyran ring but have different substituents and ring fusion patterns.
Uniqueness
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- is unique due to its specific ring fusion and the presence of both pyran and oxazepine rings.
Properties
CAS No. |
57492-52-1 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(5aS,9aR)-4-benzyl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C15H21NO2/c1-2-5-13(6-3-1)11-16-8-10-18-15-14(12-16)7-4-9-17-15/h1-3,5-6,14-15H,4,7-12H2/t14-,15+/m0/s1 |
InChI Key |
NMPPGLKKHFDDPM-LSDHHAIUSA-N |
Isomeric SMILES |
C1C[C@H]2CN(CCO[C@H]2OC1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CN(CCOC2OC1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



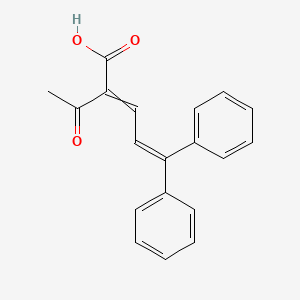

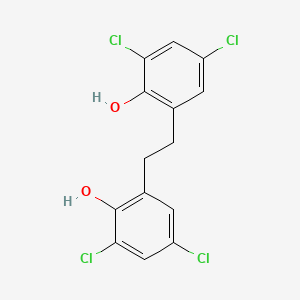
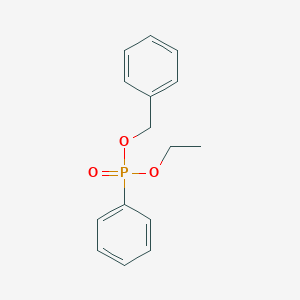

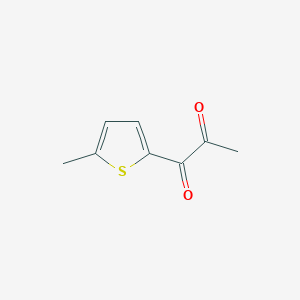
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

